Biotin-DEVD-CHO (trifluoroacetate salt) is a biotin-conjugated inhibitor of caspases, specifically targeting caspase-3 and caspase-7. It is primarily utilized in biochemical research to study apoptosis, a form of programmed cell death. The compound features a DEVD peptide sequence, which is recognized by these caspases, allowing for selective inhibition. The trifluoroacetate salt form enhances its solubility and stability in biological applications.
Biotin-DEVD-CHO is classified as a synthetic peptide inhibitor. It is derived from a series of peptide coupling reactions that involve the conjugation of biotin to the DEVD peptide sequence (Asp-Glu-Val-Asp) followed by the addition of a formyl group (CHO). This compound is commercially available from various suppliers, including BenchChem, where it can be sourced for research purposes.
The synthesis of Biotin-DEVD-CHO involves several key steps:
The molecular structure of Biotin-DEVD-CHO consists of:
The molecular formula can be represented as with a molecular weight of approximately 358.39 g/mol. The trifluoroacetate salt form contributes additional fluorine atoms and enhances solubility in aqueous solutions.
Biotin-DEVD-CHO primarily undergoes substitution reactions, particularly when interacting with caspases:
Key reagents used during synthesis include:
Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize yield.
Biotin-DEVD-CHO functions by inhibiting caspase-3 and caspase-7 through competitive binding:
Biotin-DEVD-CHO has several significant applications in scientific research:
Caspase-3 and caspase-7, classified as "executioner caspases," are cysteine-aspartic proteases that orchestrate the terminal phase of apoptosis. These enzymes share a conserved substrate cleavage preference for the Asp-Glu-Val-Asp (DEVD) tetrapeptide sequence, which mirrors the cleavage site in key cellular substrates such as poly (ADP-ribose) polymerase (PARP) and laminin [1] [5]. Upon activation by initiator caspases (e.g., caspase-8 or caspase-9), caspase-3/caspase-7 undergo proteolytic cleavage to form active heterotetramers. This activation triggers a proteolytic cascade that dismantles cellular architecture through:
Structurally, caspase-3 and caspase-7 exhibit a conserved catalytic pocket featuring a cysteine residue (Cys285 in caspase-3) that nucleophilically attacks the carbonyl carbon of the aspartate residue in the P1 position of substrates. The S2–S4 substrate-binding subsites show a strong preference for glutamic acid (P4), valine (P3), and aspartic acid (P2), making the DEVD sequence the optimal recognition motif [7] [8].
Table 1: Key Substrates and Biological Functions of Caspase-3/Caspase-7
| Substrate | Cleavage Site | Biological Consequence |
|---|---|---|
| PARP-1 | DEVD↓G | Inactivation of DNA repair |
| Lamin A/C | VEID↓N | Nuclear membrane disintegration |
| ICAD (CAD inhibitor) | DQTD↓G | Activation of DNA fragmentation |
| Akt1 | REPD↓S | Suppression of pro-survival signaling |
| Caspase-6 (pro-form) | TEVD↓S | Amplification of proteolytic cascade |
Mitochondria play a critical role in regulating caspase-3 activation. The caspase-3 precursor (pro-caspase-3) localizes to the mitochondrial intermembrane space in healthy cells. Pro-apoptotic stimuli (e.g., etoposide) induce cytochrome c release, which activates the apoptosome complex (caspase-9/Apaf-1/cytochrome c), culminating in pro-caspase-3 cleavage [5]. Inhibition studies using DEVD-based inhibitors (e.g., Ac-DEVD-CHO) block etoposide-induced DNA fragmentation in Jurkat cells by >80%, confirming the centrality of caspase-3/-7 in apoptosis execution [1] [8].
Traditional caspase inhibitors (e.g., Ac-DEVD-CHO) function as reversible competitive inhibitors by binding the catalytic cysteine residue via aldehyde (-CHO) warheads. While potent, these tools lack mechanisms for direct detection or isolation of caspase-inhibitor complexes. Biotinylation addresses this limitation by conjugating biotin to the DEVD peptide backbone, enabling:
Table 2: Comparison of Caspase Inhibitor Formats
| Inhibitor Type | Example | Key Advantages | Limitations |
|---|---|---|---|
| Aldehyde-based | Ac-DEVD-CHO | Reversible binding; cell-permeable | Low stability; no detection handle |
| Fluoromethylketone (FMK) | Z-VAD-FMK | Irreversible; stable in vivo | Poor selectivity |
| Biotinylated aldehyde | Biotin-DEVD-CHO | Enables detection & purification | Reduced cell permeability |
| Peptidomimetic | IDN-6556 | Oral bioavailability; clinical testing | Limited research applications |
Biotin-DEVD-CHO (structure: Biotin-Asp-Glu-Val-Asp-CHO) retains high selectivity for caspase-3/caspase-7 (IC₅₀ ≈ 20 nM) due to the preservation of the DEVD recognition sequence. The biotin moiety is attached via a spacer at the N-terminus, minimizing steric interference with substrate binding. This design permits:
Table 3: Research Applications of Biotin-DEVD-CHO
| Application | Method | Key Finding | Reference |
|---|---|---|---|
| Affinity labeling | Streptavidin pulldown + WB | Identified caspase-8 activation complexes | [2] |
| Subcellular localization | Confocal microscopy (biotin/SA-FITC) | Pro-caspase-3 enrichment in mitochondria | [5] |
| Inhibitor specificity | Competitive activity assay | >100-fold selectivity over caspase-1/-8 | [7] |
| Pathway validation | Co-treatment with artesunate | Blocked VSMC apoptosis (↓caspase-3 activity) | [8] |
In vascular smooth muscle cell (VSMC) studies, Biotin-DEVD-CHO reduced artesunate-induced apoptosis by 65%, confirming caspase-3 dependence. Western blot analysis showed complete inhibition of PARP cleavage, validating target engagement [8]. For discovery research, high-throughput screening platforms using TEV-activatable caspases benefit from Biotin-DEVD-CHO in hit validation, as it distinguishes caspase-10 from caspase-8 inhibition [9].
The trifluoroacetate salt formulation enhances solubility in aqueous buffers (e.g., PBS or HEPES), facilitating use in cell-based and biochemical assays. Future refinements may include photoaffinity labels for temporal control or fluorophore conjugates for real-time imaging [2] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6